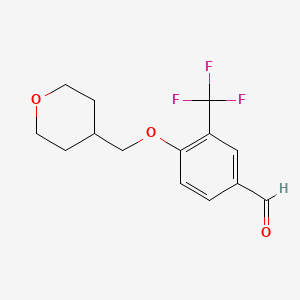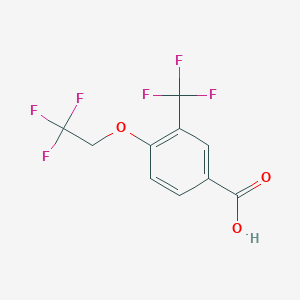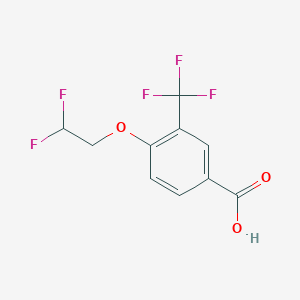![molecular formula C11H9F3O4 B7873783 Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7873783.png)
Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate
Übersicht
Beschreibung
Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The compound has been synthesized and structurally characterized, with studies focusing on its molecular structure and interactions. For example, a study conducted by Mao et al. (2015) described the synthesis and crystal structure characterization of a similar compound, highlighting the molecular interactions and crystal packing patterns (Mao, Hu, Wang, Du, & Xu, 2015).
Herbicidal Activity : The compound has shown potential in agricultural applications, particularly as a herbicide. Research by Hayashi & Kouji (1990) synthesized and tested the herbicidal activity of geometrical isomers of a related compound, demonstrating its effectiveness against broadleaf weeds in soybeans (Hayashi & Kouji, 1990).
Antimicrobial and Antifungal Properties : Some derivatives of this compound have been found to exhibit antimicrobial and antifungal properties. Dahiya, Pathak, & Kaur (2008) synthesized aryloxyacetic acid analogs and found them to be effective against bacteria, fungi, and earthworms (Dahiya, Pathak, & Kaur, 2008).
Pharmaceutical Research : This compound and its derivatives have applications in pharmaceutical research, particularly in the development of anti-mycobacterial agents. For instance, Yar, Siddiqui, & Ali (2006) conducted synthesis and evaluation of phenoxy acetic acid derivatives for their anti-mycobacterial activities (Yar, Siddiqui, & Ali, 2006).
Organic Synthesis : It's also used in organic synthesis processes. For example, Boros, Kaldor, & Turnbull (2011) detailed a scalable synthesis of a key intermediate in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).
Eigenschaften
IUPAC Name |
methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-18-9-3-2-7(5-15)4-8(9)11(12,13)14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEICFCFMCATGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



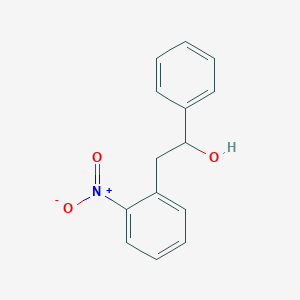
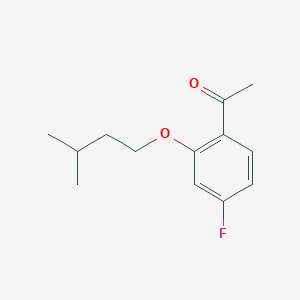
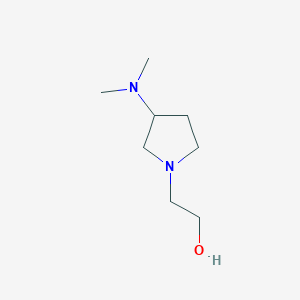
![[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7873731.png)
![[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7873737.png)
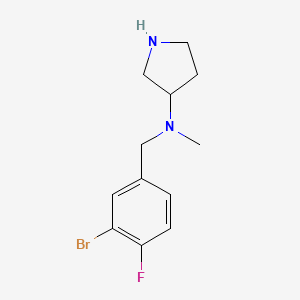
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B7873751.png)

![{[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B7873768.png)
![{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7873771.png)

